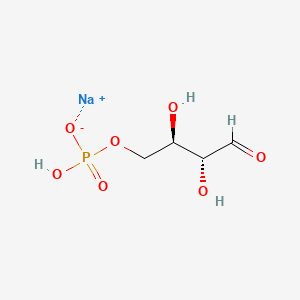

D-Erythrose 4-phosphate sodium

Description

BenchChem offers high-quality D-Erythrose 4-phosphate sodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Erythrose 4-phosphate sodium including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;[(2R,3R)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O7P.Na/c5-1-3(6)4(7)2-11-12(8,9)10;/h1,3-4,6-7H,2H2,(H2,8,9,10);/q;+1/p-1/t3-,4+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDBADMPNGAKHM-RFKZQXLXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C=O)O)O)OP(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C=O)O)O)OP(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718704 | |

| Record name | Sodium (2R,3R)-2,3-dihydroxy-4-oxobutyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103302-15-4 | |

| Record name | Sodium (2R,3R)-2,3-dihydroxy-4-oxobutyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Central Role of D-Erythrose 4-Phosphate in the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrose 4-phosphate (E4P) is a pivotal four-carbon sugar phosphate (B84403) that serves as a key intermediate in the non-oxidative branch of the pentose (B10789219) phosphate pathway (PPP). While the oxidative phase of the PPP is primarily associated with the production of NADPH and precursors for nucleotide synthesis, the non-oxidative phase is crucial for the interconversion of sugar phosphates, thereby linking the PPP with glycolysis and other significant biosynthetic pathways. E4P stands at a critical metabolic crossroads, channeling carbon from the PPP into the synthesis of aromatic amino acids and vitamins, making it a metabolite of significant interest in metabolic engineering and drug development. This technical guide provides an in-depth exploration of the role of E4P in the pentose phosphate pathway, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and development.

D-Erythrose 4-Phosphate in the Non-Oxidative Pentose Phosphate Pathway

The non-oxidative phase of the pentose phosphate pathway is a series of reversible reactions that interconvert pentose phosphates and glycolytic intermediates.[1] Within this intricate network, D-Erythrose 4-phosphate is both a product and a substrate of key enzymes, primarily transketolase and transaldolase.

The formation of E4P is catalyzed by the enzyme transaldolase, which transfers a three-carbon dihydroxyacetone unit from sedoheptulose (B1238255) 7-phosphate (S7P) to glyceraldehyde 3-phosphate (G3P), yielding E4P and fructose (B13574) 6-phosphate (F6P).[2] This reaction is a critical link in the pathway, enabling the conversion of a seven-carbon sugar into essential four- and six-carbon intermediates.

Conversely, E4P serves as an acceptor substrate for the enzyme transketolase. In this reaction, transketolase transfers a two-carbon ketol group from xylulose 5-phosphate (Xu5P) to E4P, resulting in the formation of fructose 6-phosphate and glyceraldehyde 3-phosphate.[3] This reaction effectively channels four- and five-carbon sugars back into the glycolytic pathway.

The reversibility of these reactions allows the cell to adapt to varying metabolic demands, directing the flux of intermediates towards either nucleotide synthesis, NADPH production, or glycolysis as needed.[1]

A Critical Precursor for Biosynthesis

Beyond its role in central carbon metabolism, D-Erythrose 4-phosphate is a fundamental precursor for the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—through the shikimate pathway.[4] The first committed step of the shikimate pathway is the condensation of E4P with phosphoenolpyruvate (B93156) (PEP), a glycolytic intermediate. This reaction is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, forming DAHP.[4] This positions E4P as a direct link between carbohydrate metabolism and the synthesis of these essential amino acids and a multitude of secondary metabolites derived from them. Furthermore, E4P is a precursor for the biosynthesis of vitamin B6.[4]

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic reactions involving D-Erythrose 4-phosphate.

| Enzyme | Organism | Substrate | Km (mM) | Reference |

| Transaldolase | Escherichia coli | D-Erythrose 4-phosphate | 0.14 ± 0.04 | [5] |

| Transaldolase | Rat Liver | D-Erythrose 4-phosphate | 0.13 | [2] |

| Transaldolase | Hepatoma | D-Erythrose 4-phosphate | 0.17 | [2] |

| DAHP Synthase (ARO4) | Saccharomyces cerevisiae | D-Erythrose 4-phosphate | 0.500 | [6] |

| DAHP Synthase (ARO3) | Saccharomyces cerevisiae | D-Erythrose 4-phosphate | 0.130 | [6] |

Table 1: Michaelis-Menten Constants (Km) for D-Erythrose 4-Phosphate

| Organism | Growth Phase | Intracellular Concentration (mM) | Reference |

| Escherichia coli | Exponential | Not explicitly quantified but measured | [7] |

| Escherichia coli | Stationary | Not explicitly quantified but measured | [7] |

| Saccharomyces cerevisiae | Xylulose-fermenting | Measured, but specific value not provided | [8] |

Table 2: Intracellular Concentrations of D-Erythrose 4-Phosphate

Experimental Protocols

Detailed methodologies for the key enzymes involved in E4P metabolism are provided below. These protocols are based on established spectrophotometric assays.

Spectrophotometric Assay for Transaldolase Activity

This assay measures the rate of D-glyceraldehyde 3-phosphate (G3P) formation from D-fructose 6-phosphate and D-erythrose 4-phosphate, which is coupled to the oxidation of NADH.

Principle: D-Fructose 6-Phosphate + D-Erythrose 4-Phosphate → Sedoheptulose 7-Phosphate + Glyceraldehyde 3-Phosphate (catalyzed by Transaldolase) Glyceraldehyde 3-Phosphate ↔ Dihydroxyacetone Phosphate (catalyzed by Triosephosphate Isomerase) Dihydroxyacetone Phosphate + NADH + H+→ α-Glycerophosphate + NAD+ (catalyzed by α-Glycerophosphate Dehydrogenase)

The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

-

Assay Buffer: 67 mM Glycylglycine, pH 7.7

-

Substrates: 2 mM D-Erythrose 4-phosphate, 6.7 mM D-Fructose 6-phosphate

-

Cofactor: 0.13 mM β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

-

Coupling Enzymes: 0.01 mg/ml α-Glycerophosphate dehydrogenase/Triosephosphate isomerase

-

Enzyme Sample: Transaldolase solution

Procedure:

-

Prepare a reaction mixture containing the assay buffer, substrates, NADH, and coupling enzymes in a cuvette.

-

Incubate the mixture at 25°C for a few minutes to reach thermal equilibrium.

-

Initiate the reaction by adding the transaldolase enzyme solution.

-

Immediately monitor the decrease in absorbance at 340 nm for approximately 5 minutes.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. One unit of transaldolase activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of G3P per minute under the specified conditions.

Spectrophotometric Assay for Transketolase Activity

This assay measures the rate of glyceraldehyde-3-phosphate formation from the transketolase-catalyzed reaction, coupled to the oxidation of NADH.

Principle: Xylulose 5-Phosphate + Ribose 5-Phosphate ↔ Sedoheptulose 7-Phosphate + Glyceraldehyde 3-Phosphate (catalyzed by Transketolase) Glyceraldehyde 3-Phosphate is then measured as in the transaldolase assay.

Reagents:

-

Assay Buffer: Tris-HCl buffer, pH 7.6

-

Substrates: Ribose 5-phosphate

-

Cofactor: Thiamine pyrophosphate (TPP)

-

Coupling System: As described for the transaldolase assay (NADH, triosephosphate isomerase, α-glycerophosphate dehydrogenase)

-

Enzyme Sample: Transketolase solution

Procedure:

-

Prepare a reaction mixture containing the assay buffer, ribose 5-phosphate, TPP, and the coupling system.

-

Pre-incubate the mixture to allow for the conversion of ribose 5-phosphate to xylulose 5-phosphate by endogenous isomerases and epimerases.

-

Initiate the reaction by adding the transketolase sample.

-

Monitor the decrease in absorbance at 340 nm.

-

Calculate the enzyme activity based on the rate of NADH oxidation.

Spectrophotometric Assay for DAHP Synthase Activity

This assay measures the consumption of phosphoenolpyruvate (PEP) in the condensation reaction with E4P.

Principle: Phosphoenolpyruvate + D-Erythrose 4-Phosphate → 3-Deoxy-D-arabino-heptulosonate-7-phosphate + Pi (catalyzed by DAHP Synthase)

The disappearance of PEP can be monitored by a decrease in absorbance at 232 nm, or the reaction can be coupled to lactate (B86563) dehydrogenase and the oxidation of NADH monitored at 340 nm if pyruvate (B1213749) kinase is added to convert the product of a side reaction (pyruvate) to lactate. A more common method is a discontinuous colorimetric assay.

Discontinuous Colorimetric Assay:

-

Reaction: Incubate the enzyme with PEP and E4P in a suitable buffer (e.g., 100 mM BTP, pH 7.5) at 37°C.

-

Quenching: Stop the reaction at various time points by adding trichloroacetic acid.

-

Periodate (B1199274) Oxidation: Add sodium periodate to oxidize the DAHP.

-

Arsenite Treatment: Add sodium arsenite to quench the excess periodate.

-

Thiobarbituric Acid Reaction: Add thiobarbituric acid and heat the samples. A chromophore is formed from the oxidized DAHP.

-

Quantification: Measure the absorbance of the chromophore at 549 nm.

-

Standard Curve: Use a standard curve of a known concentration of DAHP to determine the amount of product formed.

Mandatory Visualizations

References

- 1. Effect of reversible reactions on isotope label redistribution--analysis of the pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Human Metabolome Database: Showing metabocard for D-Erythrose 4-phosphate (HMDB0001321) [hmdb.ca]

- 4. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]

- 5. analysisforge.com [analysisforge.com]

- 6. mdpi.com [mdpi.com]

- 7. Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

The Linchpin of Aromatic Biosynthesis: Erythrose 4-Phosphate's Crucial Role in the Shikimate Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The shikimate pathway stands as a central metabolic route in bacteria, archaea, fungi, and plants, responsible for the de novo biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a myriad of other essential aromatic compounds. This pathway is notably absent in mammals, rendering it an attractive target for the development of herbicides and antimicrobial agents. At the heart of this pathway's initiation lies erythrose 4-phosphate (E4P), a four-carbon sugar phosphate (B84403) that serves as a critical precursor, dictating the influx of carbon into this vital metabolic cascade. This technical guide provides a comprehensive overview of the function of erythrose 4-phosphate in the shikimate pathway, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Erythrose 4-Phosphate: The Gateway to Aromatic Compounds

Erythrose 4-phosphate, derived from the pentose (B10789219) phosphate pathway, is one of the two essential substrates that initiate the seven-step shikimate pathway.[1][2][3][4] The entry point of the pathway involves the condensation of E4P with phosphoenolpyruvate (B93156) (PEP), a key intermediate of glycolysis. This irreversible aldol (B89426) reaction is catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHP synthase), yielding 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) and inorganic phosphate.[1][2][4][5][6] This initial step is a major control point of the shikimate pathway, regulating the flow of carbon into the synthesis of aromatic compounds.

The reaction catalyzed by DAHP synthase is as follows:

Phosphoenolpyruvate + D-erythrose 4-phosphate + H₂O ⇌ 3-deoxy-D-arabino-hept-2-ulosonate 7-phosphate + Phosphate [5]

The commitment of erythrose 4-phosphate to the shikimate pathway underscores its pivotal role in bridging central carbon metabolism with the biosynthesis of a vast array of aromatic molecules essential for cellular function, including protein synthesis, cell wall formation (lignin), and the production of secondary metabolites with diverse biological activities.

The Gatekeeper Enzyme: 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) Synthase

DAHP synthase is the first and rate-limiting enzyme of the shikimate pathway.[5] Its activity is tightly regulated to ensure a balanced production of aromatic amino acids according to the cell's metabolic needs. This regulation occurs through two primary mechanisms: feedback inhibition and transcriptional control.[5]

In many microorganisms, multiple isoenzymes of DAHP synthase exist, each allosterically inhibited by one of the three aromatic amino acid end products.[5] For instance, in Escherichia coli, three DAHP synthase isoenzymes are sensitive to feedback inhibition by phenylalanine, tyrosine, and tryptophan, respectively. In plants, the regulation is primarily at the transcriptional level, with the expression of DAHP synthase genes being influenced by various developmental and environmental cues.

The catalytic activity of DAHP synthase is dependent on the presence of a divalent metal ion cofactor.[5] Metal ions such as Mn²⁺, Fe²⁺, Co²⁺, Zn²⁺, and Cu²⁺ can serve as cofactors, with the specific metal preference varying between organisms.[5]

Quantitative Data on DAHP Synthase Kinetics

The kinetic parameters of DAHP synthase have been characterized in various organisms, providing valuable insights into the enzyme's efficiency and substrate affinity. A summary of these parameters for the substrates erythrose 4-phosphate and phosphoenolpyruvate is presented in the table below.

| Organism | Isozyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Escherichia coli | Phenylalanine-sensitive | PEP | - | 75 (corrected) | [7] |

| E4P | - | - | |||

| Saccharomyces cerevisiae | Tyrosine-inhibitable (ARO4) | PEP | 125 | 6 | [7] |

| E4P | 500 | [7] | |||

| Nocardia mediterranei | PEP | 400 | - | [8] | |

| E4P | 250 | [8] | |||

| Arabidopsis thaliana | DAHPS1 | PEP | - | - | [9] |

| E4P | - | - | |||

| DAHPS2 | PEP | - | - | [9] | |

| E4P | - | - | |||

| DAHPS3 | PEP | - | - | [9] |

Note: Comprehensive kinetic data, including kcat values for all substrates and isoenzymes, is not always available in a single source and can vary depending on the assay conditions. The provided data is a compilation from the cited literature.

Visualizing the Pathway: The Entry of Erythrose 4-Phosphate

The following diagram, generated using the DOT language, illustrates the condensation of erythrose 4-phosphate and phosphoenolpyruvate, the initial step of the shikimate pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of erythrose 4-phosphate's function in the shikimate pathway.

Assay for DAHP Synthase Activity

This protocol describes a continuous spectrophotometric assay for measuring the activity of DAHP synthase by monitoring the consumption of phosphoenolpyruvate (PEP).

Materials:

-

Potassium phosphate buffer (50 mM, pH 7.0)

-

Phosphoenolpyruvate (PEP) solution (10 mM)

-

Erythrose 4-phosphate (E4P) solution (10 mM)

-

MnCl₂ solution (10 mM)

-

Purified DAHP synthase enzyme

-

UV-transparent cuvettes

-

Spectrophotometer capable of measuring absorbance at 232 nm

Procedure:

-

Prepare a reaction mixture in a UV-transparent cuvette containing:

-

800 µL of 50 mM potassium phosphate buffer (pH 7.0)

-

50 µL of 10 mM PEP solution

-

50 µL of 10 mM MnCl₂ solution

-

-

Mix the components by gentle inversion and place the cuvette in the spectrophotometer.

-

Equilibrate the mixture to the desired assay temperature (e.g., 25°C).

-

Initiate the reaction by adding 100 µL of 10 mM E4P solution and a suitable amount of purified DAHP synthase.

-

Immediately start monitoring the decrease in absorbance at 232 nm over time. The extinction coefficient for PEP at 232 nm is 2.8 mM⁻¹cm⁻¹.

-

Record the absorbance readings at regular intervals (e.g., every 15 seconds) for a period of 3-5 minutes.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of PEP per minute under the specified conditions.

Purification of Recombinant His-tagged DAHP Synthase

This protocol outlines the purification of a recombinant, N-terminally His-tagged DAHP synthase from E. coli using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli cell pellet expressing His-tagged DAHP synthase

-

Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0

-

Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0

-

Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0

-

Ni-NTA agarose (B213101) resin

-

Chromatography column

-

DNase I

-

Protease inhibitor cocktail

-

Sonciator or other cell disruption equipment

-

Centrifuge

Procedure:

-

Cell Lysis:

-

Resuspend the E. coli cell pellet in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cell paste).

-

Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

-

Add DNase I and a protease inhibitor cocktail.

-

Disrupt the cells by sonication on ice until the lysate is no longer viscous.

-

Clarify the lysate by centrifugation at >10,000 x g for 30 minutes at 4°C. Collect the supernatant.

-

-

Affinity Chromatography:

-

Equilibrate the Ni-NTA agarose resin in a chromatography column with 5-10 column volumes of Lysis Buffer.

-

Load the clarified lysate onto the equilibrated column.

-

Wash the column with 10-20 column volumes of Wash Buffer to remove unbound proteins.

-

Elute the His-tagged DAHP synthase with 5-10 column volumes of Elution Buffer. Collect fractions.

-

-

Analysis and Buffer Exchange:

-

Analyze the collected fractions for the presence of the purified protein by SDS-PAGE.

-

Pool the fractions containing the purified DAHP synthase.

-

If necessary, remove the imidazole and exchange the buffer using dialysis or a desalting column into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).

-

Determine the protein concentration and store at -80°C.

-

Quantification of Shikimate Pathway Intermediates by LC-MS/MS

This protocol provides a general framework for the quantification of erythrose 4-phosphate and other shikimate pathway intermediates from plant or microbial extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological sample (e.g., plant tissue, microbial cell pellet)

-

Extraction Solvent: e.g., 80% methanol, pre-chilled to -20°C

-

Internal standards for key metabolites (if available)

-

LC-MS/MS system equipped with a suitable column (e.g., HILIC or reversed-phase with an ion-pairing agent)

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Metabolite Extraction:

-

Harvest a known amount of biological material and immediately quench metabolism by flash-freezing in liquid nitrogen.

-

Homogenize the frozen sample in pre-chilled Extraction Solvent.

-

Add internal standards at this stage for absolute quantification.

-

Incubate the mixture at -20°C for at least 1 hour to allow for complete protein precipitation and metabolite extraction.

-

Centrifuge the extract at high speed (>12,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

-

LC-MS/MS Analysis:

-

Inject the filtered extract onto the LC-MS/MS system.

-

Separate the metabolites using an appropriate chromatographic method. For polar compounds like sugar phosphates, Hydrophilic Interaction Liquid Chromatography (HILIC) is often suitable.

-

Detect and quantify the target metabolites using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This involves selecting specific precursor-to-product ion transitions for each metabolite to ensure high selectivity and sensitivity.

-

-

Data Analysis:

-

Integrate the peak areas for each metabolite and its corresponding internal standard.

-

Construct a calibration curve using known concentrations of authentic standards.

-

Calculate the concentration of each metabolite in the original sample based on the peak area ratios and the calibration curve.

-

Conclusion

Erythrose 4-phosphate's role as a primary substrate for the shikimate pathway firmly establishes it as a cornerstone of aromatic compound biosynthesis. The condensation of E4P with PEP, catalyzed by the highly regulated enzyme DAHP synthase, represents the committed step that channels carbon from central metabolism into a diverse array of essential molecules. A thorough understanding of the kinetics of this reaction, the regulatory mechanisms of DAHP synthase, and the methods to quantify the involved metabolites is paramount for researchers in academia and industry. The information and protocols provided in this guide are intended to serve as a valuable resource for those seeking to further explore the intricacies of the shikimate pathway, with the ultimate goal of developing novel therapeutic agents and biotechnological applications.

References

- 1. Metabolic Profiling of Intact Arabidopsis thaliana Leaves during Circadian Cycle Using 1H High Resolution Magic Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DAHP synthase Protein, E. coli, Recombinant (His) | TargetMol [targetmol.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. DAHP synthase - Wikipedia [en.wikipedia.org]

- 6. Insights into the mechanism of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (Phe) from Escherichia coli using a transient kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Comparative metabolomic profiling of Arabidopsis thaliana roots and leaves reveals complex response mechanisms induced by a seaweed extract [frontiersin.org]

- 9. researchgate.net [researchgate.net]

The Foundational Role of Erythrose 4-Phosphate in Tryptophan Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical involvement of erythrose 4-phosphate (E4P) in the biosynthesis of L-tryptophan. Tryptophan is an essential aromatic amino acid synthesized by bacteria, archaea, fungi, and plants through the highly conserved shikimate pathway.[1] This pathway is absent in mammals, making its enzymes prime targets for the development of novel antibiotics and herbicides. Erythrose 4-phosphate serves as a cornerstone metabolite, initiating the entire sequence of reactions that lead to tryptophan and other vital aromatic compounds.

The Gateway Reaction: Erythrose 4-Phosphate in the Shikimate Pathway

The biosynthesis of tryptophan begins with the shikimate pathway, a seven-step metabolic route that converts central metabolites into chorismate, the common precursor for all three aromatic amino acids: tryptophan, phenylalanine, and tyrosine.[2]

The very first and committed step of this pathway is an aldol (B89426) condensation reaction between two key precursors:

-

D-erythrose 4-phosphate (E4P) , derived from the pentose (B10789219) phosphate (B84403) pathway.[2]

-

Phosphoenolpyruvate (PEP) , derived from glycolysis.[2]

This reaction is catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHP synthase or DAHPS) , yielding 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) and inorganic phosphate (Pi).[3][4] As the gatekeeper of the shikimate pathway, the regulation of DAHP synthase activity is paramount in controlling the carbon flux towards aromatic amino acid synthesis.[5]

References

- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 2. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]

- 4. 3-Deoxy-D-arabino-heptulosonic acid 7-phosphate - Wikipedia [en.wikipedia.org]

- 5. DAHP synthase - Wikipedia [en.wikipedia.org]

The Role of Erythrose 4-Phosphate in Phenylalanine and Tyrosine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The shikimate pathway is a crucial metabolic route in bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids, including phenylalanine and tyrosine.[1] This pathway is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial agents. Erythrose 4-phosphate, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway, serves as one of the primary precursors for the shikimate pathway, highlighting its central role in linking carbohydrate metabolism to the synthesis of essential aromatic compounds.[1][2] This technical guide provides an in-depth exploration of the role of erythrose 4-phosphate in the biosynthesis of phenylalanine and tyrosine, with a focus on the enzymatic reactions, quantitative data, and experimental protocols relevant to researchers in academia and the pharmaceutical industry.

The Shikimate Pathway: From Erythrose 4-Phosphate to Chorismate

The journey from central carbon metabolism to the aromatic amino acids phenylalanine and tyrosine begins with the condensation of two key precursors: erythrose 4-phosphate (E4P) and phosphoenolpyruvate (B93156) (PEP). This initial step commits carbon flux towards the shikimate pathway.

The first committed step is the aldol (B89426) condensation of E4P and PEP to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[3] This reaction is catalyzed by DAHP synthase (DHS) , a metalloenzyme that requires a divalent metal ion, such as Mn2+, for its activity.[3] The reaction mechanism is proposed to proceed through either a stepwise formation of a linear hemiketal bisphosphate intermediate or a concerted mechanism involving an oxocarbonium intermediate.[4]

Following the formation of DAHP, a series of six enzymatic reactions, catalyzed by 3-dehydroquinate (B1236863) synthase (DHQS), 3-dehydroquinate dehydratase (DHQD), shikimate dehydrogenase (SDH), shikimate kinase (SK), 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), and chorismate synthase (CS), convert DAHP to chorismate.[5][6] Chorismate is a critical branch-point intermediate, serving as the common precursor for the biosynthesis of phenylalanine, tyrosine, and tryptophan.[1]

Biosynthesis of Phenylalanine and Tyrosine from Chorismate

At the chorismate branch point, the metabolic pathway diverges to produce phenylalanine and tyrosine. The first step in this branch is the conversion of chorismate to prephenate, a reaction catalyzed by chorismate mutase .[2] This enzyme facilitates a pericyclic Claisen rearrangement.[7]

From prephenate, the pathways to phenylalanine and tyrosine diverge.

Phenylalanine Biosynthesis: Prephenate is converted to phenylpyruvate through the action of prephenate dehydratase , which catalyzes a decarboxylation and dehydration reaction.[8] Phenylpyruvate is then transaminated by an aminotransferase to yield phenylalanine.

Tyrosine Biosynthesis: Prephenate is converted to 4-hydroxyphenylpyruvate by prephenate dehydrogenase , which catalyzes an NAD(P)+-dependent oxidative decarboxylation.[9] Subsequently, 4-hydroxyphenylpyruvate undergoes transamination to form tyrosine.

Quantitative Data on Key Enzymes

The efficiency and regulation of the phenylalanine and tyrosine biosynthetic pathways are governed by the kinetic properties of the involved enzymes. Below is a summary of reported kinetic parameters for key enzymes in this pathway.

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Inhibitor | K_i (µM) | Reference |

| DAHP Synthase | Thermotoga maritima | PEP | 9.5 - 13 | 2.3 - 7.6 | L-Phe, L-Tyr | - | [10] |

| E4P | 57.3 - 350.1 | ||||||

| Chorismate Mutase | Aerobacter aerogenes | Chorismate | - | - | Prephenate, Hydroxyphenylpyruvate | - | [2] |

| Prephenate Dehydratase | Escherichia coli | Prephenate | - | - | L-Phe | - | [1] |

| Prephenate Dehydrogenase | Aerobacter aerogenes | Prephenate | - | - | L-Tyr | - | [2] |

Note: Kinetic parameters can vary significantly depending on the organism, isoenzyme, and experimental conditions (pH, temperature, metal cofactors). The provided data serves as a representative sample.

Experimental Protocols

Assay for DAHP Synthase Activity (Continuous Spectrophotometric)

This assay measures the consumption of PEP, which has a strong absorbance at 232 nm.

Materials:

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.0)

-

Phosphoenolpyruvate (PEP) solution (e.g., 1 mM)

-

Erythrose 4-phosphate (E4P) solution (e.g., 1 mM)

-

MnCl₂ solution (e.g., 10 mM)

-

Purified DAHP synthase

-

UV-transparent cuvettes

-

Spectrophotometer capable of reading at 232 nm

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, MnCl₂, and E4P in a cuvette.

-

Add the purified DAHP synthase to the reaction mixture and incubate for a few minutes to equilibrate.

-

Initiate the reaction by adding PEP.

-

Immediately monitor the decrease in absorbance at 232 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of PEP at 232 nm.

Assay for Chorismate Mutase Activity (Spectrophotometric)

This assay follows the disappearance of chorismate, which absorbs light at 274 nm.

Materials:

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

-

Chorismate solution (e.g., 1 mM)

-

Purified chorismate mutase

-

UV-transparent cuvettes

-

Spectrophotometer capable of reading at 274 nm

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer and chorismate in a cuvette.

-

Initiate the reaction by adding the purified chorismate mutase.

-

Monitor the decrease in absorbance at 274 nm over time.[11]

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of chorismate at 274 nm (ε = 2630 M⁻¹cm⁻¹).[12]

Purification of Prephenate

Prephenate is unstable and often needs to be freshly prepared or purified.

Procedure:

-

Prephenic acid barium salt can be dissolved in a suitable buffer (e.g., 50 mM HEPES, pH 7.0) containing K₂SO₄.[13]

-

The precipitated BaSO₄ is removed by centrifugation.[13]

-

The supernatant containing prephenate can be used for enzymatic assays.

Coupled Assay for Prephenate Aminotransferase Activity

This assay couples the formation of arogenate from prephenate to the reduction of NADP⁺ by arogenate dehydrogenase.

Materials:

-

HEPES buffer (e.g., 50 mM, pH 8.0)

-

Prephenate solution

-

Amino donor (e.g., glutamate)

-

NADP⁺ solution

-

Purified prephenate aminotransferase

-

Purified arogenate-specific dehydrogenase

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, NADP⁺, the amino donor, and the coupling enzyme (arogenate dehydrogenase).

-

Add the prephenate aminotransferase to be assayed.

-

Initiate the reaction by adding prephenate.

-

Monitor the increase in absorbance at 340 nm due to the formation of NADPH.[14]

-

Calculate the reaction rate using the molar extinction coefficient of NADPH at 340 nm (ε = 6220 M⁻¹cm⁻¹).

Quantification of Phenylalanine and Tyrosine by LC-MS/MS

A sensitive and specific method for the quantification of the final products.

General Procedure:

-

Sample Preparation: Precipitate proteins from serum or cell extracts using an acid like trichloroacetic acid.

-

Chromatographic Separation: Separate phenylalanine and tyrosine from other sample components using reverse-phase high-performance liquid chromatography (HPLC).

-

Mass Spectrometric Detection: Detect and quantify phenylalanine and tyrosine using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, using isotopically labeled internal standards for accurate quantification.[15][16]

Conclusion

Erythrose 4-phosphate is a pivotal metabolite that channels carbon from central metabolism into the shikimate pathway, leading to the synthesis of the essential aromatic amino acids phenylalanine and tyrosine. A thorough understanding of the enzymes that catalyze this pathway, their kinetics, and their regulation is critical for the development of novel antimicrobial agents and herbicides that target this essential metabolic route. The experimental protocols outlined in this guide provide a foundation for researchers to investigate these enzymes and explore their potential as drug targets. The continued study of the shikimate pathway will undoubtedly uncover further opportunities for therapeutic intervention and biotechnological applications.

References

- 1. New insight into the catalytic mechanism of chorismate mutases from structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chorismate mutase - Wikipedia [en.wikipedia.org]

- 3. DAHP synthase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Prephenate dehydratase - Wikipedia [en.wikipedia.org]

- 9. Prephenate dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. pnas.org [pnas.org]

- 12. Probing the catalytic mechanism of prephenate dehydratase by site-directed mutagenesis of the Escherichia coli P-protein dehydratase domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sbbq.iq.usp.br [sbbq.iq.usp.br]

- 14. Three Different Classes of Aminotransferases Evolved Prephenate Aminotransferase Functionality in Arogenate-competent Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide on the Core Biochemical Properties and Structure of D-Erythrose 4-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrose 4-phosphate (E4P) is a pivotal intermediate in central carbon metabolism, playing a crucial role in the pentose (B10789219) phosphate (B84403) pathway and the shikimate pathway. Its significance extends to its function as a precursor for the biosynthesis of aromatic amino acids and vitamin B6. This technical guide provides a comprehensive overview of the biochemical properties, structure, synthesis, and analysis of D-Erythrose 4-phosphate, tailored for researchers, scientists, and drug development professionals.

Biochemical Properties and Structure

D-Erythrose 4-phosphate is a four-carbon aldose sugar that is phosphorylated at the C4 position. Its structure is fundamental to its biochemical reactivity and recognition by various enzymes.

| Property | Value | Reference |

| Molecular Formula | C4H9O7P | [1] |

| Molecular Weight | 200.08 g/mol | [1][2] |

| CAS Number | 585-18-2 | [1] |

| Canonical SMILES | C(C(C(C=O)O)O)OP(=O)(O)O | [1] |

| InChI Key | NGHMDNPXVRFFGS-IUYQGCFVSA-N | [1] |

| Appearance | Colorless solid (in pure form) | |

| Solubility | Soluble in water |

Spectroscopic Data

The structural elucidation of D-Erythrose 4-phosphate is supported by various spectroscopic techniques.

| Technique | Key Observations |

| ¹H NMR | Predicted spectra are available, showing characteristic peaks for the aldehyde proton, carbinol protons, and the methylene (B1212753) protons adjacent to the phosphate group. |

| ¹³C NMR | Expected signals include those for the carbonyl carbon, the three hydroxylated carbons, and the carbon bearing the phosphate group. |

| ³¹P NMR | A characteristic signal for the phosphate group is observed, with its chemical shift providing information about the chemical environment of the phosphorus atom. The typical range for organophosphates is broad, but specific shifts can be found in databases.[3][4][5][6][7] |

| Mass Spectrometry (MS) | ESI-MS/MS analysis of sugar phosphates reveals characteristic fragmentation patterns, including the neutral loss of phosphoric acid (H3PO4).[8][9][10][11][12] The exact mass can be used for identification. |

Metabolic Significance

D-Erythrose 4-phosphate is a key metabolic intermediate with diverse roles in cellular biochemistry.

Pentose Phosphate Pathway

In the non-oxidative branch of the pentose phosphate pathway, D-Erythrose 4-phosphate is synthesized from fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate by the enzyme transketolase. It can then be converted, along with xylulose 5-phosphate, into fructose 6-phosphate and glyceraldehyde 3-phosphate, also by transketolase, thus linking the pentose phosphate pathway with glycolysis.[13]

Shikimate Pathway

D-Erythrose 4-phosphate is a crucial precursor for the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants.[13] The first committed step of this pathway involves the condensation of D-Erythrose 4-phosphate and phosphoenolpyruvate (B93156) (PEP) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), a reaction catalyzed by DAHP synthase.[14][15]

Vitamin B6 Biosynthesis

D-Erythrose 4-phosphate also serves as a precursor in the biosynthesis of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, in some organisms.

Experimental Protocols

This section provides an overview of key experimental procedures involving D-Erythrose 4-phosphate.

Synthesis of D-Erythrose 4-Phosphate

A common method for the laboratory synthesis of D-Erythrose 4-phosphate is the oxidative cleavage of D-glucose 6-phosphate using lead tetraacetate.[16][17]

Workflow for Synthesis and Purification:

Methodology:

-

Oxidation: D-glucose 6-phosphate is dissolved in a suitable solvent system, such as cold acetic acid-propionic acid.[17] Lead tetraacetate is then added portion-wise while maintaining a low temperature to control the reaction. The molar ratio of lead tetraacetate to glucose 6-phosphate is critical to maximize the yield of D-Erythrose 4-phosphate and minimize the formation of byproducts like glyceraldehyde 3-phosphate.[16][17]

-

Quenching and Workup: The reaction is quenched, and the lead salts are precipitated and removed by centrifugation or filtration.

-

Purification: The crude D-Erythrose 4-phosphate solution is purified by ion-exchange chromatography on a Dowex-1 formate (B1220265) resin column.[16] The column is washed to remove unreacted starting material and byproducts. D-Erythrose 4-phosphate is then eluted using a suitable buffer, such as a formic acid/ammonium (B1175870) formate gradient.

-

Characterization: The purified fractions are analyzed for the presence of D-Erythrose 4-phosphate using methods described in the analytical section.

Enzymatic Assays

1. DAHP Synthase Activity Assay

The activity of DAHP synthase is typically measured by monitoring the disappearance of PEP or the formation of DAHP. A common method is a discontinuous assay based on the periodate-thiobarbituric acid reaction, which detects DAHP.[18]

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), phosphoenolpyruvate, D-Erythrose 4-phosphate, and the enzyme source.[18]

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 37°C) for a specific time.[18]

-

Termination: The reaction is stopped by the addition of an acid, such as trichloroacetic acid.[18]

-

Detection of DAHP:

-

The sample is oxidized with periodate (B1199274).

-

The excess periodate is quenched with arsenite.

-

Thiobarbituric acid is added, and the mixture is heated to develop a colored product.

-

The absorbance of the colored product is measured spectrophotometrically (e.g., at 549 nm).

-

-

Calculation: The amount of DAHP formed is determined from a standard curve, and the enzyme activity is calculated.

2. Transketolase Activity Assay

Transketolase activity can be measured using a coupled enzyme assay that monitors the consumption of NADH.[19]

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., glycylglycine (B550881) buffer, pH 7.7), D-Erythrose 4-phosphate, D-fructose 6-phosphate, magnesium chloride, NADH, and the coupling enzymes α-glycerophosphate dehydrogenase/triosephosphate isomerase (α-GDH/TPI).

-

Initiation: The reaction is initiated by the addition of the transketolase enzyme source.

-

Monitoring: The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored spectrophotometrically in a continuous rate determination.

-

Calculation: The rate of NADH consumption is used to calculate the transketolase activity, using the molar extinction coefficient of NADH.

Workflow for Coupled Transketolase Assay:

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of sugar phosphates, including D-Erythrose 4-phosphate. Mixed-mode columns that combine reversed-phase and ion-exchange characteristics are often employed for better separation of these highly polar compounds.[20][21]

Methodology:

-

Column: A mixed-mode column such as Primesep SB or Newcrom B is suitable.[20][21]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile) is typically used.[21]

-

Detection: Due to the lack of a strong chromophore, detection is often performed using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or mass spectrometry (MS).[1][20]

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a standard curve prepared with known concentrations of D-Erythrose 4-phosphate.

Conclusion

D-Erythrose 4-phosphate is a fundamentally important metabolite that sits (B43327) at the crossroads of major biosynthetic pathways. A thorough understanding of its biochemical properties, structure, and the methods for its synthesis and analysis is essential for researchers in biochemistry, metabolic engineering, and drug development. The protocols and data presented in this guide provide a solid foundation for further investigation and utilization of this key molecule.

References

- 1. Fast analysis of sugar phosphates by HPLC-CAD - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. 31P [nmr.chem.ucsb.edu]

- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 5. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 6. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 7. trilinkbiotech.com [trilinkbiotech.com]

- 8. Fragmentation of phosphopeptides in an ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. web.colby.edu [web.colby.edu]

- 11. Analysis of mononucleotides by tandem mass spectrometry: investigation of fragmentation pathways for phosphate- and ribose-modified nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 3-Deoxy-D-arabino-heptulosonic acid 7-phosphate - Wikipedia [en.wikipedia.org]

- 15. 3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase as the gatekeeper of plant aromatic natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. A new erythrose 4-phosphate dehydrogenase coupled assay for transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. HPLC Separation of Sugar Phosphates | SIELC Technologies [sielc.com]

- 21. HPLC Method for Analysis of Glucose 6-phosphate and Fructose 6-phosphate on Newcrom B Column | SIELC Technologies [sielc.com]

Erythrose 4-Phosphate: A Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrose 4-phosphate (E4P) is a crucial intermediate metabolite situated at the crossroads of central carbon metabolism. As a phosphorylated four-carbon aldose, it plays a pivotal role in the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin cycle. Its significance extends beyond these core pathways, as it serves as a key precursor for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) via the shikimate pathway, and is also involved in the biosynthesis of vitamin B6. Due to its central metabolic role, the natural occurrence and regulation of E4P are of significant interest to researchers in biochemistry, metabolic engineering, and drug development. This technical guide provides an in-depth overview of the natural sources and occurrence of erythrose 4-phosphate, alongside detailed experimental protocols for its quantification.

Natural Sources and Occurrence

Erythrose 4-phosphate is not a compound that is typically harvested from a natural source in large quantities. Instead, its natural occurrence is defined by its transient intracellular presence in a wide array of organisms that utilize the metabolic pathways in which it is an intermediate. Therefore, the "natural sources" of E4P are, in essence, all living organisms, including microorganisms, plants, and animals.

Microorganisms: Bacteria and yeast are significant sources for studying E4P metabolism. In many microorganisms, the pentose phosphate pathway is a primary route for generating reducing power (NADPH) and precursors for nucleotide biosynthesis, making E4P a consistently present, albeit at low concentrations, intermediate. For example, in the bacterium Escherichia coli, E4P is a critical building block for the synthesis of aromatic amino acids, which are essential for protein synthesis.[1] The bacterium Brucella utilizes a unique pathway for the metabolism of erythritol, converting it into erythrose 4-phosphate.

Plants: In photosynthetic organisms, erythrose 4-phosphate is an integral part of the Calvin cycle, where it is involved in the regeneration of ribulose-1,5-bisphosphate, the primary CO2 acceptor. Furthermore, the shikimate pathway, which is responsible for the production of aromatic amino acids and a vast array of secondary metabolites (e.g., lignins, flavonoids, and alkaloids), commences with the condensation of E4P and phosphoenolpyruvate. This makes E4P a vital link between primary and secondary metabolism in plants.

Mammals: In mammalian cells, erythrose 4-phosphate is primarily an intermediate in the non-oxidative branch of the pentose phosphate pathway. This pathway is crucial for producing NADPH for reductive biosynthesis and for protecting against oxidative stress, as well as for generating precursors for nucleotide synthesis. While present in all cells, its flux and concentration can vary depending on the metabolic state and tissue type.

Data Presentation: Intracellular Concentrations

The intracellular concentration of erythrose 4-phosphate is tightly regulated and generally maintained at low levels due to its rapid turnover in metabolic pathways. The following table summarizes available quantitative data on the intracellular concentration of E4P in the bacterium Escherichia coli. Data for plant and mammalian cells are less commonly reported as absolute concentrations in the literature but are actively being investigated in metabolomics studies.

| Organism/Cell Type | Growth Phase/Condition | Intracellular Concentration (mM) | Reference |

| Escherichia coli K-12 strain W3110 | Exponential Phase | 0.019 ± 0.002 | [1] |

| Escherichia coli K-12 strain W3110 | Stationary Phase | 0.010 ± 0.001 | [1] |

Experimental Protocols

Accurate quantification of erythrose 4-phosphate from biological samples is challenging due to its low intracellular concentration and its chemical properties as a phosphorylated sugar. The following sections provide detailed methodologies for the two most common analytical approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays.

Protocol 1: Quantification of Erythrose 4-Phosphate by LC-MS/MS

This protocol provides a general workflow for the targeted quantification of E4P in biological samples. Optimization of specific parameters will be required depending on the sample matrix and the LC-MS system used.

1. Sample Preparation and Metabolite Extraction:

-

Quenching of Metabolism: To prevent the degradation of E4P, metabolic activity must be rapidly quenched. For cell cultures, this is typically achieved by rapid cooling. A common method involves quenching the cells with a cold solvent, such as 60% methanol (B129727) buffered at a specific pH, followed by centrifugation at low temperatures. For tissues, snap-freezing in liquid nitrogen is the preferred method.

-

Cell Lysis and Extraction:

-

For microbial and mammalian cells, after quenching and pelleting, the cell pellet is resuspended in a cold extraction solvent. A commonly used solvent is a mixture of acetonitrile, methanol, and water (e.g., 40:40:20 v/v/v) or 50% aqueous acetonitrile.

-

The cell suspension is then subjected to lysis, which can be achieved by bead beating, sonication, or freeze-thaw cycles.

-

After lysis, the sample is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

The supernatant containing the metabolites is collected for analysis.

-

-

Plant Tissue Extraction:

-

Frozen plant tissue is ground to a fine powder under liquid nitrogen using a mortar and pestle.

-

The powdered tissue is then extracted with a cold solvent, such as a methanol/water mixture.

-

The extract is centrifuged to remove solid debris, and the supernatant is collected.

-

2. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column with both reversed-phase and anion-exchange characteristics is typically used for the separation of polar and charged metabolites like E4P.

-

Mobile Phase: A gradient elution is commonly employed, using a combination of an aqueous mobile phase (e.g., water with a buffer like ammonium (B1175870) acetate (B1210297) or ammonium carbonate) and an organic mobile phase (e.g., acetonitrile). The gradient is programmed to start with a high percentage of organic solvent, which is gradually decreased to elute the polar analytes.

-

Flow Rate: The flow rate is typically in the range of 200-500 µL/min, depending on the column dimensions.

-

Column Temperature: The column is maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is the most common method for the analysis of phosphorylated compounds like E4P.

-

Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is typically used for targeted quantification in multiple reaction monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for E4P are monitored. The precursor ion ([M-H]⁻) for E4P is m/z 199.0. Common product ions for fragmentation include m/z 97.0 (H2PO4⁻) and m/z 79.0 (PO3⁻). The exact m/z values should be optimized on the specific instrument.

-

Data Analysis: The peak area of the E4P MRM transition is integrated and quantified against a standard curve prepared with a pure E4P standard. The use of a stable isotope-labeled internal standard (e.g., ¹³C₄-Erythrose 4-phosphate) is highly recommended for accurate quantification to correct for matrix effects and variations in extraction efficiency.

-

Protocol 2: Enzymatic Assay for Erythrose 4-Phosphate Quantification

This protocol is based on the use of transketolase, which catalyzes the reaction between erythrose 4-phosphate and a ketose donor to produce fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. The production of glyceraldehyde 3-phosphate is then coupled to the oxidation of NADH, which can be monitored spectrophotometrically.

1. Reagents and Materials:

-

Triethanolamine (B1662121) buffer (e.g., 100 mM, pH 7.6)

-

Magnesium chloride (MgCl₂)

-

Thiamine pyrophosphate (TPP)

-

Xylulose 5-phosphate (as the ketose donor)

-

NADH

-

Glycerol-3-phosphate dehydrogenase/triosephosphate isomerase (GDH/TPI) enzyme mix

-

Transketolase

-

Erythrose 4-phosphate standard solutions

-

Spectrophotometer capable of measuring absorbance at 340 nm

2. Assay Procedure:

-

Prepare a reaction mixture containing the triethanolamine buffer, MgCl₂, TPP, xylulose 5-phosphate, and NADH in a cuvette.

-

Add the GDH/TPI enzyme mix to the cuvette and incubate for a few minutes to allow for the conversion of any endogenous triose phosphates.

-

Initiate the reaction by adding the sample containing erythrose 4-phosphate.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

After the initial rate is established, add a known amount of transketolase to the cuvette.

-

The increase in the rate of NADH oxidation is proportional to the amount of erythrose 4-phosphate in the sample.

-

Quantify the concentration of E4P in the sample by comparing the rate change to a standard curve generated with known concentrations of E4P.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The Pentose Phosphate Pathway highlighting the position of Erythrose 4-phosphate.

Caption: The Shikimate Pathway for aromatic amino acid biosynthesis, starting from Erythrose 4-phosphate.

References

The Pivotal Role of D-Erythrose 4-Phosphate in the Calvin Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Calvin-Benson-Bassham (CBB) cycle, or the reductive pentose (B10789219) phosphate (B84403) pathway, is the cornerstone of carbon fixation in photosynthetic organisms. This intricate cycle converts atmospheric carbon dioxide into organic molecules, fueling life on Earth. Within this vital pathway, D-Erythrose 4-phosphate (E4P) emerges as a critical intermediate, occupying a central position in the regenerative phase of the cycle. This technical guide provides an in-depth exploration of the function of E4P in the Calvin cycle, presenting quantitative data, detailed experimental protocols, and visual representations of the associated metabolic pathways to support advanced research and therapeutic development.

D-Erythrose 4-phosphate is a four-carbon sugar phosphate that serves as a key metabolic intermediate in both the pentose phosphate pathway and the Calvin cycle.[1] In the context of the Calvin cycle, E4P is integral to the regeneration of Ribulose-1,5-bisphosphate (RuBP), the primary acceptor of CO2. Its strategic position also links carbon fixation to the biosynthesis of essential aromatic amino acids, highlighting its importance in broader plant metabolism.

The Function of D-Erythrose 4-Phosphate in the Regenerative Phase

The Calvin cycle is broadly divided into three phases: carboxylation, reduction, and regeneration. D-Erythrose 4-phosphate plays its part in the crucial third phase, where the five-carbon RuBP is regenerated to sustain the cycle. The formation and consumption of E4P are catalyzed by two key enzymes: transketolase and aldolase (B8822740).

1. Formation of D-Erythrose 4-Phosphate:

The synthesis of E4P in the Calvin cycle is catalyzed by the enzyme transketolase . This enzyme facilitates the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. In this specific reaction, transketolase transfers a two-carbon unit from Fructose-6-phosphate (F6P) to Glyceraldehyde-3-phosphate (G3P), yielding E4P and Xylulose-5-phosphate (Xu5P).[2]

2. Consumption of D-Erythrose 4-Phosphate:

Subsequently, E4P is consumed in a reaction catalyzed by aldolase . Aldolase facilitates an aldol (B89426) condensation between E4P and Dihydroxyacetone phosphate (DHAP) to form the seven-carbon sugar, Sedoheptulose-1,7-bisphosphate (SBP).[1][3][4] SBP is then dephosphorylated to Sedoheptulose-7-phosphate (S7P), another key intermediate in the regeneration of RuBP.

Quantitative Data

Understanding the quantitative aspects of the Calvin cycle is paramount for metabolic engineering and drug development. The following tables summarize key quantitative data related to D-Erythrose 4-phosphate and the enzymes involved in its metabolism.

Table 1: Steady-State Concentrations of D-Erythrose 4-Phosphate and Related Metabolites in Arabidopsis thaliana Rosettes.

| Metabolite | Concentration at High CO2 (nmol/g FW) | Concentration at Compensation Point CO2 (nmol/g FW) |

| Erythrose 4-phosphate | ~5 | ~4 |

| Fructose (B13574) 6-phosphate | ~150 | ~120 |

| Sedoheptulose 7-phosphate | ~100 | ~80 |

| Dihydroxyacetone phosphate | ~150 | ~100 |

Data adapted from studies on Arabidopsis rosettes after 15 minutes of illumination.[5] Absolute concentrations can vary depending on the plant species, developmental stage, and environmental conditions.

Table 2: Kinetic Parameters of Key Enzymes in D-Erythrose 4-Phosphate Metabolism.

| Enzyme | Substrate(s) | Organism | Apparent Km | Vmax |

| Transketolase | Erythrose 4-phosphate | Rat Liver | 0.13 mM | - |

| Fructose 6-phosphate | Rat Liver | 0.30 - 0.35 mM | - | |

| Ribose 5-phosphate | Rat Liver | 0.3 mM | - | |

| Xylulose 5-phosphate | Rat Liver | 0.5 mM | - | |

| Aldolase | Fructose 1,6-bisphosphate | Spinach Chloroplast | - | ~8 units/mg |

| Fructose 1,6-bisphosphate | Rabbit Muscle | - | 10-15 units/mg |

Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, ionic strength). Data for chloroplast-specific aldolase with E4P as a substrate is limited in the literature. The provided values offer a comparative perspective.[6][7]

Experimental Protocols

Accurate and reproducible experimental methods are essential for studying the intricate workings of the Calvin cycle. This section provides detailed protocols for the quantification of D-Erythrose 4-phosphate and the assay of key enzymes involved in its metabolism.

Protocol 1: Quantification of D-Erythrose 4-Phosphate by LC-MS/MS

This protocol outlines a method for the extraction and quantification of E4P and other Calvin cycle intermediates from plant tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials:

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

Methanol-chloroform solution (7:3, v/v)

-

ddH2O (double-distilled water)

-

Internal standard (e.g., 1,4-piperazinediethanesulfonic acid - PIPES)

-

Nitrogen gas supply

-

LC-MS/MS system (e.g., QTRAP® 6500+)

2. Procedure:

-

Harvest approximately 0.1 g of plant leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a tube containing 3 mL of a pre-chilled methanol-chloroform solution (7:3, v/v).

-

Add a known amount of internal standard (e.g., 0.9 µg of PIPES) to each sample for normalization.

-

Incubate the mixture at -20°C for 2 hours with occasional vortexing to ensure complete extraction.

-

Add 2.4 mL of ddH2O to the extract to induce phase separation.

-

Centrifuge at 500 x g for 5 minutes.

-

Carefully collect the upper aqueous phase, which contains the polar metabolites including sugar phosphates.

-

Dry the aqueous phase under a gentle stream of nitrogen gas at room temperature.

-

Re-dissolve the dried metabolites in 200 µL of ddH2O.

-

Dilute the sample tenfold with ddH2O before analysis.

-

Analyze the sample using an LC-MS/MS system. The level of E4P is determined by comparing its peak area to that of the internal standard.[8]

Protocol 2: Spectrophotometric Assay of Transketolase Activity

This protocol describes a coupled enzyme assay to determine the activity of transketolase by monitoring the oxidation of NADH at 340 nm.

1. Materials:

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6)

-

Substrates: Ribose-5-phosphate (R5P) and Xylulose-5-phosphate (Xu5P)

-

Coupling enzymes: Triosephosphate isomerase (TPI) and Glycerol-3-phosphate dehydrogenase (GDH)

-

NADH

-

Thiamine (B1217682) pyrophosphate (TPP) - cofactor for transketolase

-

MgCl2

2. Procedure:

-

Prepare a reaction mixture containing the reaction buffer, MgCl2, TPP, NADH, and the coupling enzymes TPI and GDH.

-

Add the enzyme extract (e.g., isolated chloroplast stroma) to the reaction mixture in a cuvette.

-

Initiate the reaction by adding the substrates, R5P and Xu5P.

-

Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the transketolase activity.

-

The activity is calculated using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).[9][10][11]

Protocol 3: Colorimetric Assay of Aldolase Activity

This protocol outlines a colorimetric method for determining aldolase activity by measuring the formation of a colored product at 450 nm.

1. Materials:

-

Microplate reader capable of measuring absorbance at 450 nm

-

96-well microplate

-

Aldolase Assay Buffer

-

Substrate: Fructose-1,6-bisphosphate (FBP)

-

Aldolase Enzyme Mix (containing coupling enzymes)

-

Aldolase Developer (containing a probe)

2. Procedure:

-

Prepare samples (e.g., cell or tissue homogenates) in Aldolase Assay Buffer.

-

Prepare a standard curve using a known concentration of a stable product (e.g., NADH).

-

Add the sample and positive control to the wells of the microplate.

-

Prepare a reaction mix containing Aldolase Assay Buffer, Aldolase Enzyme Mix, Aldolase Developer, and the substrate (FBP).

-

Add the reaction mix to each well.

-

Measure the absorbance at 450 nm in a kinetic mode at 37°C for 10-60 minutes.

-

The rate of increase in absorbance is proportional to the aldolase activity.[12][13]

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows related to the function of D-Erythrose 4-phosphate in the Calvin cycle.

Caption: Role of D-Erythrose 4-phosphate in the Calvin Cycle's Regenerative Phase.

Caption: D-Erythrose 4-phosphate as a central metabolic hub.

Caption: Experimental workflow for the quantification of D-Erythrose 4-phosphate.

Conclusion

D-Erythrose 4-phosphate is a linchpin in the regenerative phase of the Calvin cycle, ensuring the continuous fixation of carbon dioxide. Its role extends beyond regeneration, providing the essential precursor for the synthesis of aromatic amino acids, thereby linking primary and secondary metabolism. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricacies of the Calvin cycle. A deeper understanding of the regulation and kinetics of E4P metabolism holds significant potential for the development of strategies to enhance photosynthetic efficiency and for the discovery of novel therapeutic agents targeting plant and microbial metabolic pathways.

References

- 1. Carbon transitions from either Calvin cycle or transitory starch to heteroglycans as revealed by (14) C-labeling experiments using protoplasts from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transketolase - Wikipedia [en.wikipedia.org]

- 3. A Dual-localized Fructose Bisphosphate Aldolase is Essential for Chloroplast Development and Carbon Metabolism in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Use of reverse-phase liquid chromatography, linked to tandem mass spectrometry, to profile the Calvin cycle and other metabolic intermediates in Arabidopsis rosettes at different carbon dioxide concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and characterization of the cytosolic and chloroplast forms of spinach leaf fructose diphosphate aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolite analysis by LC–MS/MS [bio-protocol.org]

- 9. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Protocol and application of basal erythrocyte transketolase activity to improve assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. abcam.com [abcam.com]

- 13. medichem-me.com [medichem-me.com]

The Crossroads of Microbial Metabolism: An In-depth Technical Guide to D-Erythrose 4-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrose 4-phosphate (E4P) is a pivotal intermediate in the central carbon metabolism of microorganisms, situated at a critical juncture between carbohydrate catabolism and the biosynthesis of essential aromatic compounds. This four-carbon phosphorylated sugar, a key component of the pentose (B10789219) phosphate (B84403) pathway (PPP), serves as a fundamental precursor for a diverse array of vital biomolecules, including aromatic amino acids, vitamins, and secondary metabolites.[1] Its strategic position makes the pathways involving E4P attractive targets for metabolic engineering and the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the role of E4P in microbial metabolism, detailing its involvement in key pathways, presenting quantitative data on relevant enzymatic reactions and metabolic fluxes, and outlining detailed experimental protocols for its study.

The Central Role of D-Erythrose 4-Phosphate in Microbial Metabolism

E4P is primarily generated through the non-oxidative branch of the pentose phosphate pathway. The enzymes transketolase and transaldolase are responsible for the reversible interconversion of sugar phosphates, leading to the formation of E4P.

The Pentose Phosphate Pathway (PPP)

The PPP is a fundamental metabolic pathway that runs parallel to glycolysis. It has two main branches: the oxidative phase, which generates NADPH and ribose-5-phosphate, and the non-oxidative phase, which involves the interconversion of various sugar phosphates. E4P is a key intermediate in the non-oxidative phase.

The enzyme transketolase catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. One of its key reactions involves the conversion of fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate to xylulose-5-phosphate and erythrose-4-phosphate. Conversely, transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor, such as in the reaction between sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate to produce fructose-6-phosphate and erythrose-4-phosphate.[1][2]

The flux through the PPP, and consequently the availability of E4P, is a critical factor in cellular metabolism. In Escherichia coli, it is estimated that under certain conditions, a significant portion of glucose catabolism occurs via the PPP.[3] For instance, in Saccharomyces cerevisiae, it has been shown that 24% of consumed glucose can be catabolized through the pentose phosphate pathway.[3]

The Shikimate Pathway: Gateway to Aromatic Compounds

E4P is an essential precursor for the shikimate pathway, a seven-step metabolic route responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in bacteria, fungi, plants, and some protists.[1] This pathway is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial drugs.

The first committed step of the shikimate pathway is the condensation of E4P and phosphoenolpyruvate (B93156) (PEP), a glycolytic intermediate, to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). This reaction is catalyzed by the enzyme DAHP synthase.[1][4] The regulation of DAHP synthase activity is a key control point for the entire pathway, often subject to feedback inhibition by the final aromatic amino acid products.[4]

Other Metabolic Roles of D-Erythrose 4-Phosphate

Beyond the PPP and shikimate pathway, E4P is involved in other significant metabolic processes in microorganisms:

-

Vitamin B6 Biosynthesis: E4P serves as a precursor for the biosynthesis of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, in some bacteria.

-

Calvin Cycle: In photosynthetic microorganisms, E4P is an intermediate in the Calvin cycle, the metabolic pathway responsible for carbon fixation.

-

Erythritol (B158007) Metabolism: In some bacteria, such as Brucella, a unique pathway for the catabolism of the four-carbon sugar alcohol erythritol converges on the pentose phosphate pathway via the formation of E4P.

Quantitative Data on E4P-Related Metabolism

The following tables summarize key quantitative data related to the enzymes and metabolic fluxes involved in E4P metabolism in various microorganisms.

Table 1: Intracellular Concentration of D-Erythrose 4-Phosphate

| Microorganism | Growth Condition | Intracellular Concentration (mM) | Reference |

| Escherichia coli | Exponential phase (glucose) | 0.021 | [5] |

| Escherichia coli | Stationary phase (glucose) | 0.007 | [5] |

| Escherichia coli | A-stat, D=0.1 h⁻¹ (glucose) | ~0.08 | [6] |

| Escherichia coli | A-stat, D=0.5 h⁻¹ (glucose) | ~0.02 | [6] |

Table 2: Kinetic Parameters of DAHP Synthase

| Microorganism | Isozyme | Substrate | Km (mM) | Reference |

| Escherichia coli | Phenylalanine-sensitive | PEP | 0.012 | [3] |

| E4P | 0.01 | [3] | ||

| Nocardia mediterranei | PEP | 0.4 | [7] | |

| E4P | 0.25 | [7] | ||

| Aspergillus nidulans | AroF | PEP | 0.04 | [8] |

| E4P | 0.02 | [8] | ||

| AroG | PEP | 0.11 | [8] | |

| E4P | 0.05 | [8] |

Table 3: Kinetic Parameters of Transketolase

| Microorganism | Substrate | Km (mM) | Reference |

| Saccharomyces cerevisiae | Xylulose-5-phosphate | 0.21 | [9] |

| Escherichia coli | Xylulose-5-phosphate | 0.16 | [9] |

| Vibrio vulnificus | Fructose-6-phosphate | 1.3 | [10] |

Table 4: Kinetic Parameters of Transaldolase

| Microorganism | Substrate | Km (mM) | Reference |

| Methanocaldococcus jannaschii | Fructose-6-phosphate | 1.2 | [11] |

| Erythrose-4-phosphate | 0.025 | [11] | |

| Saccharomyces cerevisiae | Fructose-6-phosphate | 0.3 | [12] |

| Erythrose-4-phosphate | 0.019 | [12] |

Table 5: Metabolic Flux through the Pentose Phosphate Pathway

| Microorganism | Growth Condition | Flux through PPP (% of Glucose Uptake) | Reference |

| Escherichia coli | Glucose, aerobic | 18.9 | [13] |

| Escherichia coli (NADH oxidase overexpression) | Glucose, aerobic | 14.1 | [13] |

| Escherichia coli (ATPase overexpression) | Glucose, aerobic | 17.1 | [13] |

| Saccharomyces cerevisiae | Glucose-limited chemostat | 24 | [3] |

Signaling Pathways and Experimental Workflows

Metabolic Pathways Involving D-Erythrose 4-Phosphate

The following diagrams illustrate the central metabolic pathways where E4P plays a key role.

Caption: The non-oxidative Pentose Phosphate Pathway leading to D-Erythrose 4-Phosphate.

Caption: The Shikimate Pathway for aromatic amino acid biosynthesis.

Experimental Workflow for 13C-Metabolic Flux Analysis

Metabolic flux analysis (MFA) using stable isotopes like 13C is a powerful technique to quantify the in vivo fluxes through metabolic pathways.

Caption: A generalized workflow for 13C-Metabolic Flux Analysis.

Experimental Protocols

Protocol 1: Quantification of Intracellular D-Erythrose 4-Phosphate

Objective: To determine the intracellular concentration of E4P in microbial cells.

Materials:

-

Microbial culture

-

Quenching solution: 60% methanol, pre-cooled to -40°C

-

Extraction solution: Acetonitrile/Methanol/Water (40:40:20, v/v/v), pre-cooled to -20°C

-

Centrifuge capable of reaching low temperatures

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

E4P standard solution

Procedure:

-